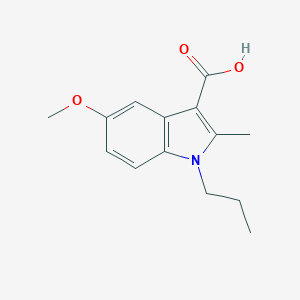

5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid

描述

5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid is an indole derivative. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound is a white or off-white crystalline solid and is primarily used as a plant growth regulator due to its auxin-like properties .

准备方法

The synthesis of 5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid involves several steps:

Condensation Reaction: The initial step involves the condensation of a suitable indole precursor with an appropriate aldehyde or ketone.

Methoxylation: The intermediate product undergoes methoxylation to introduce the methoxy group at the 5-position.

Carboxylation: The final step involves carboxylation to introduce the carboxylic acid group at the 3-position.

Industrial production methods typically involve optimizing these steps to achieve high yields and purity. Common reagents used in these reactions include palladium acetate for arylation reactions and various catalysts for enantioselective Friedel-Crafts alkylation .

化学反应分析

Oxidation Reactions

This compound undergoes oxidation at the indole nitrogen and methoxy-substituted positions. A study demonstrated that treatment with K₄[Fe(CN)₆] and PdCl₂(NH₂CH₂COOH)₂ in dimethyl sulfoxide at 130°C for 2.5 hours facilitates the formation of 5-methoxy-2-methyl-1H-indole-3-carbonitrile as an intermediate . This reaction highlights the susceptibility of the indole C3 position to nitrile substitution under oxidative conditions.

Reduction Reactions

Reduction primarily targets the carboxylic acid group. Using LiAlH₄ in tetrahydrofuran (THF) reduces the carboxylic acid to a primary alcohol, yielding 5-methoxy-2-methyl-1-propyl-1H-indole-3-methanol . This transformation is critical for modifying bioavailability in drug development .

Substitution Reactions

Electrophilic substitution occurs at the indole C5 and C7 positions due to electron-donating methoxy and alkyl groups. Key examples include:

-

Acylation : Reacting with 4-fluorobenzoyl chloride in dichloromethane with triethylamine and 4-dimethylaminopyridine (DMAP) produces 1-(2-fluorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-carbonitrile .

-

Alkylation : Treatment with benzyl bromide and NaH in DMF substitutes the indole N1 hydrogen with a benzyl group .

Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable functionalization at the C3 position:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Buchwald–Hartwig | Pd(OAc)₂, Xantphos, Cs₂CO₃, 100°C | C3-arylated derivatives | 60–75% | |

| Suzuki–Miyaura | PdCl₂(dppf), K₃PO₄, 80°C | Biaryl-indole hybrids | 55–70% |

Hydrolysis and Decarboxylation

Under basic conditions (e.g., KOH in ethanol/water), the carboxylic acid group undergoes hydrolysis to form the corresponding carboxylate salt. Prolonged heating at 140°C in ethanol with K₂CO₃ triggers decarboxylation, yielding 5-methoxy-2-methyl-1-propylindole as the major product .

Stability Under Synthetic Conditions

The compound remains stable in polar aprotic solvents (DMF, DMSO) but degrades in strongly acidic or oxidizing environments. Key stability data:

| Condition | Observation | Source |

|---|---|---|

| pH < 2 (HCl) | Partial decomposition via ring protonation | |

| H₂O₂ (30%) | Oxidative cleavage of the indole ring |

科学研究应用

Cytotoxic Effects Against Cancer Cells

Research has demonstrated that 5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid exhibits significant cytotoxic effects against various cancer cell lines while maintaining low toxicity to normal cells. The mechanism of action is believed to involve the inhibition of survivin, a protein that prevents apoptosis in cancer cells, thereby promoting programmed cell death. Molecular docking studies indicate a strong binding affinity to survivin, suggesting its potential as an effective anticancer agent .

Table 1: Cytotoxicity Profile Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Toxicity to Normal Cells |

|---|---|---|

| MCF-7 (Breast) | 4.7 | Low |

| HeLa (Cervical) | TBD | Low |

| A549 (Lung) | TBD | Low |

Note: TBD = To Be Determined

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of this compound. For instance, post-ischemic administration has been shown to afford neuroprotection against stroke injury by preserving mitochondrial function and reducing oxidative stress .

Case Study: Neuroprotection in Stroke Models

In a study involving ischemic stroke models, administration of this compound resulted in improved functional recovery and reduced neuronal damage. The compound was found to mitigate oxidative stress and enhance mitochondrial health during reperfusion .

Pharmacological Potential

The structural characteristics of this compound suggest a variety of pharmacological applications beyond oncology and neurology. Its interactions with specific proteins involved in cell signaling pathways make it a candidate for further research in drug development.

Potential Applications:

- Antiviral Activity: Some derivatives of indole carboxylic acids have shown antiviral properties, indicating potential for further exploration in viral infections .

- Anti-inflammatory Effects: Similar compounds within the indole family have been studied for their anti-inflammatory effects, which may be applicable to inflammatory diseases .

Comparative Analysis with Related Compounds

To illustrate the uniqueness of this compound, a comparison with structurally similar compounds is provided below:

Table 2: Comparison with Related Indole Compounds

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 5-Hydroxyindole-3-carboxylic Acid | Hydroxy group at the 5-position | Different biological activity profiles |

| Indomethacin | Non-steroidal anti-inflammatory drug | Strong anti-inflammatory effects |

| 5-Methoxyindole-2-carboxylic Acid | Methoxy group at the 5-position | Cytotoxic effects on cancer cells |

作用机制

The mechanism of action of 5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. In plants, it acts as an auxin-like compound, regulating growth and development by modulating hormone levels . In medical applications, it exerts its effects by interacting with various receptors and enzymes, leading to its diverse biological activities .

相似化合物的比较

5-methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid can be compared with other indole derivatives such as:

Indole-3-acetic acid: A well-known plant hormone with similar auxin-like properties.

5-methoxyindole-2-carboxylic acid: Another indole derivative with potential anticancer and neuroprotective activities.

Indole-3-butyric acid: Another plant growth regulator with similar biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

生物活性

5-Methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid is a notable compound in the indole family, recognized for its potential therapeutic applications, particularly in oncology. This article delves into its biological activity, focusing on its cytotoxic effects against cancer cells, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The compound features a methoxy group at the 5-position, a methyl group at the 2-position, and a propyl group at the 1-position of the indole ring. Its molecular formula is , with a molar mass of approximately 247.29 g/mol. The unique structural attributes contribute to its biological activity, particularly its interaction with various cellular targets.

Cytotoxic Effects

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines while demonstrating low toxicity to normal cells. Notably, studies have shown:

- Cytotoxicity against Cancer Cell Lines : The compound has been tested on several cancer types, including breast cancer (MCF-7 cell line) and glioblastoma. It was found to induce cell death effectively while sparing normal human dermal fibroblast cells from significant harm .

Table 1: Cytotoxicity Data

| Cell Line | IC50 (µM) | Toxicity to Normal Cells |

|---|---|---|

| MCF-7 | 4.7 | Low |

| Glioblastoma | Varies | Low |

The mechanism by which this compound exerts its effects is primarily through the inhibition of survivin, a member of the inhibitor of apoptosis (IAP) protein family. Survivin plays a crucial role in preventing apoptosis in cancer cells. By inhibiting this protein, the compound promotes programmed cell death in malignant cells .

Key Mechanisms:

- Inhibition of Survivin : Molecular docking studies suggest that the compound binds with high affinity to survivin, disrupting its function and leading to increased apoptosis in cancer cells.

- Induction of Non-Apoptotic Cell Death : Some studies indicate that it may also induce forms of non-apoptotic cell death such as methuosis, characterized by the accumulation of vacuoles within cells, leading to loss of membrane integrity .

Structure-Activity Relationships (SAR)

The biological activity of indole derivatives like this compound can be influenced by modifications to their structure. Research has identified several key features that enhance or diminish cytotoxicity:

Table 2: Structure-Activity Relationships

| Modification | Effect on Activity |

|---|---|

| Methoxy Group at C5 | Enhances binding affinity to survivin |

| Propyl Group at C1 | Increases cytotoxicity |

| Methyl Group at C2 | Critical for maintaining low toxicity |

Case Studies

Several case studies have explored the efficacy of this compound in preclinical settings:

- Breast Cancer Study : A study involving MCF-7 cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value around 4.7 µM . This suggests potential as a therapeutic agent for breast cancer.

- Molecular Docking Studies : Computational studies have shown that this compound exhibits significant binding affinities to proteins involved in apoptotic pathways, reinforcing its role as a survivin inhibitor.

属性

IUPAC Name |

5-methoxy-2-methyl-1-propylindole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-4-7-15-9(2)13(14(16)17)11-8-10(18-3)5-6-12(11)15/h5-6,8H,4,7H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTRKZYWTBFQHCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=C(C2=C1C=CC(=C2)OC)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50585377 | |

| Record name | 5-Methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17826-24-3 | |

| Record name | 5-Methoxy-2-methyl-1-propyl-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。